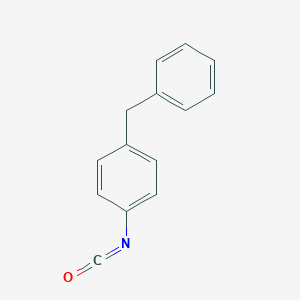

4-Benzylphenyl isocyanate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAYZDNGCFSGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171280 | |

| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-37-6 | |

| Record name | 1-Isocyanato-4-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Benzylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of 4-benzylphenyl isocyanate, a versatile reagent with growing importance in medicinal chemistry and materials science.

Physicochemical Properties

4-Benzylphenyl isocyanate is a bifunctional molecule featuring a reactive isocyanate group and a benzyl moiety. This unique structure underpins its utility as a chemical building block.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [1] |

| Molecular Weight | 209.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 309 °C (lit.) | |

| Density | 1.11 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.591 (lit.) | |

| CAS Number | 146446-96-0 |

Spectroscopic Characterization

Definitive identification and purity assessment of 4-benzylphenyl isocyanate rely on a combination of spectroscopic techniques.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for identifying the key functional groups within the molecule. The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the region of 2270-2250 cm⁻¹.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.[3]

-

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

-

Process the resulting spectrum to identify characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the two phenyl rings and the methylene (-CH₂-) protons of the benzyl group. The integration of these signals will correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum will reveal the presence of the isocyanate carbon, typically in the 120-130 ppm range, along with the various aromatic and aliphatic carbons.

Experimental Protocol: ¹H and ¹³C NMR

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Process the data, including referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[4] Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The molecular ion peak (M⁺) should correspond to the molecular weight of 4-benzylphenyl isocyanate.

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.[3]

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

Reactivity and Reaction Mechanisms

The isocyanate functional group is highly electrophilic and reacts with a wide range of nucleophiles. This reactivity is central to its application in synthesis.

Reaction with Alcohols to Form Carbamates

Isocyanates react with alcohols to form carbamates (urethanes).[5] This reaction is fundamental in polyurethane chemistry and for the chemical modification of molecules containing hydroxyl groups.

Mechanism: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. A subsequent proton transfer results in the formation of the carbamate linkage.

Caption: Reaction of an isocyanate with an amine.

Reaction with Water

Isocyanates react with water, initially forming an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea. This reactivity with moisture necessitates handling and storage in anhydrous conditions. [6][7]

Synthesis and Purification

Benzyl isocyanates can be synthesized through several routes. A common laboratory-scale method involves the reaction of benzylamine with phosgene or a phosgene equivalent like triphosgene. [8]Another approach is the reaction of benzyl chloride with sodium cyanate. [9] Illustrative Synthetic Workflow: From Benzyl Chloride

Sources

- 1. 4-(Benzyloxy)phenyl isocyanate | CAS 50528-73-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Benzyl isocyanate – general description and application [georganics.sk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to Benzylphenyl Isocyanates for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of benzylphenyl isocyanates, a class of aromatic isocyanates with significant potential in organic synthesis and pharmaceutical development. Due to the limited availability of specific data for the 4-benzylphenyl isocyanate isomer, this document will focus on the well-characterized 2-benzylphenyl isocyanate, with the understanding that the principles discussed are broadly applicable to other isomers unless otherwise specified.

Molecular and Chemical Profile

Benzylphenyl isocyanates are characterized by a phenyl isocyanate core substituted with a benzyl group. The position of the benzyl group (ortho-, meta-, or para-) influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential applications.

| Property | 2-Benzylphenyl isocyanate |

| Molecular Formula | C₁₄H₁₁NO[1] |

| Molecular Weight | 209.24 g/mol [1] |

| Synonyms | 2′-Benzylphenyl isocyanate, 2′-Isocyanatodiphenylmethane[1] |

| CAS Number | 146446-96-0[1] |

| Physical Form | Liquid |

| Boiling Point | 309 °C (lit.)[1] |

| Density | 1.11 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.591 (lit.)[1] |

The isocyanate (-N=C=O) functional group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis.

Caption: Structure of 2-Benzylphenyl Isocyanate.

Synthesis of Benzylphenyl Isocyanates

The synthesis of benzylphenyl isocyanates can be approached through several established methods for isocyanate formation. A common industrial method involves the phosgenation of the corresponding amine.

An alternative laboratory-scale synthesis involves the reaction of benzyl chloride with sodium cyanate in a suitable solvent like dimethylformamide (DMF). While this method is described for benzyl isocyanate, the principle can be extended to substituted benzyl halides.

Caption: General workflow for isocyanide synthesis from benzyl halides.

A convenient method for preparing the related benzyl isocyanides from benzyl halides has been developed, which could be a precursor route to isocyanates. This method utilizes silver salts and trimethylsilyl cyanide, followed by cleavage of the carbon-silicon bond to yield the isocyanide.

Applications in Drug Development and Organic Synthesis

The high reactivity of the isocyanate group makes benzylphenyl isocyanates valuable reagents in the synthesis of a wide range of organic compounds and pharmaceuticals.

Formation of Urea and Carbamate Linkages

Isocyanates readily react with primary and secondary amines to form substituted ureas and with alcohols to form carbamates. These linkages are prevalent in many biologically active molecules and are crucial for creating libraries of compounds for drug screening.

Caption: Key reactions of benzylphenyl isocyanates.

Role in Modern Pharmaceuticals

Isocyanates are fundamental building blocks in the synthesis of a variety of pharmaceutical compounds, including active pharmaceutical ingredients (APIs) and excipients. Their ability to form stable linkages makes them suitable for developing novel drugs and improving existing formulations. In recent years, isocyanates have been instrumental in the development of polymer-based drug delivery systems and controlled-release formulations.

Handling, Storage, and Safety

Benzylphenyl isocyanates, like other isocyanates, are hazardous materials and must be handled with appropriate safety precautions.

Hazard Classifications for 2-Benzylphenyl isocyanate:

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Irritation

-

Eye Irritation

-

Respiratory Sensitization

-

Skin Sensitization

-

Specific Target Organ Toxicity (Single Exposure)

Handling and Storage Recommendations:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, eye protection (goggles and/or face shield), and respiratory protection.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, bases, alcohols, and amines. Keep containers tightly closed.

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, alcohols, and amines.

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a general procedure for the reaction of an isocyanate with a primary amine to form a substituted urea.

Materials:

-

Benzylphenyl isocyanate

-

Primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine in the anhydrous solvent.

-

Slowly add a stoichiometric equivalent of benzylphenyl isocyanate to the stirred solution at room temperature. The reaction is often exothermic.

-

Continue stirring the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

References

-

PrepChem.com. Synthesis of benzyl isocyanate. [Link]

Sources

Technical Guide: Synthesis of 4-Benzylphenyl Isocyanate

Part 1: Executive Summary & Critical Data Correction

Topic: Synthesis of 4-Benzylphenyl Isocyanate Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

⚠️ Critical Data Correction: CAS Registry Number

The prompt referenced CAS 50670-64-9 . This Registry Number corresponds to 5-Amino-2-methylbenzonitrile , not 4-Benzylphenyl isocyanate.

-

Molecular Formula: C₁₄H₁₁NO

-

Molecular Weight: 209.25 g/mol

This guide strictly addresses the synthesis of 4-Benzylphenyl isocyanate (CAS 1823-37-6) . Proceeding with the incorrect CAS would result in the synthesis of a nitrile precursor rather than the desired isocyanate.

Part 2: Retrosynthetic Analysis & Pathway Selection

The synthesis of 4-benzylphenyl isocyanate is most reliably achieved through the functionalization of the primary amine, 4-benzylaniline . While industrial routes utilize phosgene gas, laboratory and pilot-scale synthesis prioritizes safety and handling by using Triphosgene (Bis(trichloromethyl) carbonate) or the Curtius Rearrangement to avoid gaseous phosgene.

Pathway Options

| Feature | Route A: Triphosgene (Recommended) | Route B: Curtius Rearrangement |

| Precursor | 4-Benzylaniline (CAS 1135-12-2) | 4-Benzylbenzoic acid (CAS 620-86-0) |

| Key Reagent | Triphosgene (BTC) | Diphenylphosphoryl azide (DPPA) |

| Mechanism | Nucleophilic substitution / Elimination | Acyl nitrene rearrangement |

| Byproducts | HCl (sequestered by base) | N₂ gas (evolution) |

| Utility | High yield, direct conversion of amines | Avoids amine precursors; "One-pot" potential |

Part 3: Primary Protocol – Triphosgene-Mediated Synthesis

This protocol is the industry standard for laboratory synthesis due to the solid state of triphosgene, which allows for precise weighing and safer handling compared to liquid diphosgene or gaseous phosgene.

Reaction Mechanism

The reaction proceeds via the formation of a trichloromethyl carbamate intermediate, which decomposes to release phosgene in situ, reacting immediately with the amine to form the isocyanate.

Caption: Mechanism of triphosgene-mediated conversion of 4-benzylaniline to isocyanate.

Experimental Protocol

Scale: 10 mmol (approx. 1.83 g of starting amine)

Materials

-

4-Benzylaniline: 1.83 g (10.0 mmol)

-

Triphosgene (BTC): 1.10 g (3.7 mmol) (Note: 1/3 eq. BTC generates 1 eq. phosgene.[5][6][7] A slight excess of 0.37 eq. is used).

-

Triethylamine (Et₃N): 2.8 mL (20.0 mmol) (Strictly anhydrous)

-

Dichloromethane (DCM): 40 mL (Anhydrous, stored over molecular sieves)

-

Equipment: 3-neck round bottom flask, addition funnel, N₂ atmosphere, ice bath.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL 3-neck flask and cool under a stream of dry nitrogen.

-

BTC Solution: Dissolve Triphosgene (1.10 g) in DCM (15 mL) in the flask. Cool the solution to 0°C using an ice/water bath.

-

Amine Addition: Dissolve 4-Benzylaniline (1.83 g) and Triethylamine (2.8 mL) in DCM (25 mL) . Transfer this solution to the addition funnel.

-

Reaction: Dropwise add the amine/base solution to the BTC solution over 30-45 minutes at 0°C.

-

Observation: A white precipitate (Et₃N·HCl) will form immediately.

-

Control: Maintain temperature < 5°C to prevent side reactions (urea formation).

-

-

Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 30 minutes, then heat to reflux (approx. 40°C) for 2 hours to drive the reaction to completion (elimination of HCl).

-

Monitoring: Monitor by TLC (hexane/ethyl acetate 4:1). The amine spot (lower R_f) should disappear; the isocyanate spot (higher R_f) will appear.

-

-

Workup:

-

Cool the mixture to RT.

-

Filter off the precipitated triethylamine hydrochloride salts using a sintered glass funnel (under N₂ if possible).

-

Wash the filter cake with cold dry DCM (2 x 10 mL).

-

Concentrate the combined filtrate under reduced pressure (Rotavap) at < 40°C.

-

-

Purification:

-

Distillation: The residue is a crude oil/solid. Purify via Kugelrohr distillation or high-vacuum distillation .

-

Expected BP: ~140-150°C at 0.5 mmHg (Estimate based on analogues).

-

Alternative (Recrystallization): If the product solidifies (MP likely ~35-45°C), recrystallize from anhydrous n-hexane.

-

Part 4: Alternative Protocol – Curtius Rearrangement

This route is preferred if the amine precursor is unavailable or if strict phosgene-free conditions are required.

Workflow

Caption: Curtius rearrangement pathway utilizing DPPA.

Methodology

-

Activation: Dissolve 4-benzylbenzoic acid (10 mmol) in dry Toluene (50 mL) .

-

Azidation: Add Triethylamine (11 mmol) and DPPA (11 mmol) at RT. Stir for 1 hour.

-

Rearrangement: Heat the mixture to 80-110°C . Evolution of nitrogen gas (N₂) will be observed.

-

Completion: Continue heating until gas evolution ceases (approx. 2-3 hours).

-

Isolation: The resulting solution contains the isocyanate in toluene. It can be used directly for downstream urea/carbamate formation or concentrated and distilled as above.

Part 5: Characterization & Validation

To ensure the integrity of the synthesized 4-benzylphenyl isocyanate, the following analytical signatures must be verified.

| Method | Expected Signal | Diagnostic Value |

| FT-IR | Strong peak at 2250–2270 cm⁻¹ | Definitive confirmation of the -N=C=O group. Absence indicates hydrolysis. |

| ¹H NMR | 2H doublet (~7.0 ppm), 2H doublet (~7.1 ppm) for central ring; 5H multiplet (~7.2-7.3 ppm) for benzyl ring; Singlet (~3.9 ppm) for -CH₂-. | Confirms structure and purity. Shift in aromatic protons vs. amine precursor. |

| GC-MS | Molecular Ion [M]⁺ = 209 | Confirms molecular weight. Watch for urea dimer peak (M=418) if moisture was present. |

Part 6: Safety & Handling (E-E-A-T)

Isocyanates are potent respiratory sensitizers and lachrymators .

-

Moisture Sensitivity: Isocyanates react rapidly with water to form amines and CO₂, which can repressurize sealed vessels. Always store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Triphosgene Handling: Although solid, triphosgene generates phosgene gas upon heating or contact with nucleophiles. Handle only in a well-ventilated fume hood.

-

Quenching: Quench all glassware and reaction residues with 10% aqueous ammonium hydroxide or methanol to destroy residual isocyanates before disposal.

References

-

Synthesis of Isocyanates via Triphosgene: Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894-895. Link

-

Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

- Isocyanate Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Safety Data (Benzylaniline): Sigma-Aldrich. Safety Data Sheet for 4-Benzylaniline. Link

-

General Isocyanate Synthesis Review: Knölker, H. J., & Braxmeier, T. (1996). Novel Synthesis of Isocyanates and Ureas. Synlett, 1996(10), 925-928. Link

Sources

- 1. BR112013032369B1 - RESIN COMPOSITION, METHOD TO IMPROVE THE ADHESION OF SUCH RESIN COMPOSITION AND USE OF AT LEAST ONE ADHESION PROMOTER - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. m.chem960.com [m.chem960.com]

- 4. Page loading... [guidechem.com]

- 5. Chemical Intermediate Products - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Predicted Spectroscopic Profile of 4-Benzylphenyl Isocyanate

Introduction

4-Benzylphenyl isocyanate is an aromatic isocyanate of interest in materials science and synthetic chemistry. Its structure, featuring a benzyl group attached to a phenyl isocyanate moiety, suggests applications in the development of specialized polymers and as a versatile intermediate in organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation.

This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-benzylphenyl isocyanate. In the absence of directly published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous molecules to construct a reliable, expected spectral profile. This approach not only offers a valuable reference for researchers working with this molecule but also illustrates the deductive processes central to spectroscopic analysis.

The insights herein are grounded in data from comparable structures, including benzyl isocyanate, phenyl isocyanate, and 4,4'-methylenebis(phenyl isocyanate), providing a robust framework for interpreting experimental results.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of functional groups in 4-benzylphenyl isocyanate dictates its spectral signature. The molecule comprises a phenyl ring substituted with an isocyanate group (-N=C=O) at one end and a benzyl group (-CH₂-C₆H₅) at the other. This combination of an electrophilic isocyanate, a flexible methylene bridge, and two distinct aromatic systems gives rise to characteristic signals in NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 4-benzylphenyl isocyanate, both ¹H and ¹³C NMR will provide unambiguous information about its structure.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the methylene bridge protons.

-

Methylene Protons (-CH₂-): A singlet is predicted around 4.0 ppm . This chemical shift is influenced by the deshielding effect of the two adjacent phenyl rings.

-

Aromatic Protons (Phenyl Rings): The aromatic region, typically between 7.0 and 7.4 ppm , will likely show a complex pattern. The protons on the phenyl ring attached to the isocyanate group will be slightly more deshielded due to the electron-withdrawing nature of the -NCO group. The protons on the benzyl group's phenyl ring will exhibit a more standard aromatic pattern. The coupling between adjacent protons will result in a series of doublets and triplets.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methylene (-CH₂-) | ~ 4.0 | Singlet (s) |

| Aromatic (C₆H₅-CH₂-) | ~ 7.2 - 7.4 | Multiplet (m) |

| Aromatic (-C₆H₄-NCO) | ~ 7.0 - 7.3 | Multiplet (m) |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

-

Isocyanate Carbon (-N=C=O): A characteristic peak for the isocyanate carbon is expected in the range of 120-125 ppm .

-

Aromatic Carbons: The aromatic carbons will appear in the typical region of 125-140 ppm . The carbon attached to the isocyanate group will be shifted further downfield.

-

Methylene Carbon (-CH₂-): The methylene carbon is predicted to have a chemical shift of approximately 41 ppm .

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Isocyanate (-NCO) | ~ 120 - 125 |

| Aromatic (ipso, C-NCO) | ~ 135 - 140 |

| Aromatic (ipso, C-CH₂) | ~ 138 - 142 |

| Aromatic (C₆H₅-CH₂- & -C₆H₄-NCO) | ~ 125 - 130 |

| Methylene (-CH₂-) | ~ 41 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-benzylphenyl isocyanate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free of water, as isocyanates are moisture-sensitive.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 15 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying functional groups. The IR spectrum of 4-benzylphenyl isocyanate will be dominated by the strong, characteristic absorption of the isocyanate group.

-

Isocyanate (-N=C=O) Stretch: A very strong and sharp absorption band is predicted around 2270 cm⁻¹ .[1] This is the most prominent and diagnostic peak for an isocyanate.

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[2]

-

Aliphatic C-H Stretch: Absorptions corresponding to the methylene group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Aromatic C=C Bending: Several bands of medium to strong intensity will be present in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Isocyanate (-N=C=O) Asymmetric Stretch | ~ 2270 | Very Strong, Sharp |

| Aromatic C-H Stretch | ~ 3030 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | ~ 2850 - 2960 | Medium |

| Aromatic C=C Bending | ~ 1450 - 1600 | Medium to Strong |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid/Solid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires placing a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 4-benzylphenyl isocyanate (C₁₄H₁₁NO), which is approximately 209.24 g/mol .

-

Major Fragmentation Pathways:

-

Loss of NCO: A significant fragment would likely result from the loss of the isocyanate group, leading to a peak at m/z [M - 42]⁺.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the phenyl isocyanate ring would generate a benzyl cation (C₇H₇⁺) at m/z 91 , which is a very common and stable fragment.

-

Tropylium Ion: The benzyl cation can rearrange to the more stable tropylium ion, also at m/z 91 .

-

Predicted Fragmentation Pattern

Caption: Predicted major fragmentation pathways for 4-benzylphenyl isocyanate in mass spectrometry.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation and is suitable for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly with LC-MS, which would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 210.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of 4-benzylphenyl isocyanate.

Safety Considerations

Isocyanates are known respiratory and skin sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Exposure can lead to respiratory irritation and sensitization.

Conclusion

This technical guide provides a comprehensive, predicted spectroscopic profile for 4-benzylphenyl isocyanate based on established chemical principles and data from analogous compounds. The expected ¹H NMR, ¹³C NMR, IR, and MS data presented here serve as a valuable reference for researchers, aiding in the identification and characterization of this compound. The provided experimental protocols offer a starting point for acquiring high-quality spectral data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.

References

-

PubChem. Benzyl isocyanate. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. Phenyl isocyanate. National Center for Biotechnology Information. Retrieved from: [Link]

- NIST. Benzene, 1,1'-methylenebis[4-isocyanato-. National Institute of Standards and Technology. Retrieved from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C101688

-

Spectroscopy. Infrared Spectroscopy of Polymers XIII: Polyurethanes. MJH Life Sciences. Retrieved from: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Retrieved from: [Link]

-

ResearchGate. Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1. Retrieved from: [Link]

Sources

Technical Guide: Solubility & Solvent Compatibility of 4-Benzylphenyl Isocyanate

The following technical guide details the solubility, solvent compatibility, and handling protocols for 4-Benzylphenyl isocyanate .

Executive Summary & Chemical Identity

4-Benzylphenyl isocyanate is an aromatic isocyanate intermediate used primarily in the synthesis of carbamates, ureas, and polyurethane derivatives. Its reactivity is defined by the electrophilic isocyanate (-NCO) group, which dictates strict solvent requirements.

Critical CAS Number Correction

-

Target Compound: 4-Benzylphenyl isocyanate (also known as 1-benzyl-4-isocyanatobenzene).

-

Note on Provided CAS: The CAS number provided in the initial request (50670-64-9 ) corresponds to 5-Amino-2-methylbenzonitrile. This guide focuses exclusively on the isocyanate derivative as requested by the topic title.

| Property | Data |

| Structure | Ph-CH₂-C₆H₄-NCO |

| Molecular Weight | 209.24 g/mol |

| Physical State | Viscous liquid or low-melting solid (approx. MP < 45°C) |

| Primary Hazard | Moisture Sensitivity, Respiratory Sensitizer |

Solvent Compatibility Matrix

The solubility of 4-Benzylphenyl isocyanate is governed by two principles: Lipophilicity (due to the diphenylmethane core) and Electrophilic Reactivity (due to the -NCO group).

Category A: Recommended Inert Solvents (True Solubility)

These solvents dissolve the compound without chemical alteration. They must be used in anhydrous conditions (<0.05% water content).

| Solvent | Solubility Rating | Application Context |

| Dichloromethane (DCM) | Excellent | Standard solvent for room-temperature synthesis and transfers. High volatility allows easy removal. |

| Toluene | Excellent | Preferred for elevated temperature reactions (>80°C). Excellent stability; does not absorb moisture as aggressively as ethers. |

| Tetrahydrofuran (THF) | Good | Useful for polar reactions. Warning: Must be distilled/stabilized; hygroscopic nature can introduce water, leading to urea formation. |

| Ethyl Acetate | Good | Suitable for chromatography and extraction. Ensure it is alcohol-free (HPLC grade). |

| Acetone | Moderate | Soluble, but commercial acetone often contains significant water. Use only if strictly dried (molecular sieves). |

Category B: Prohibited Reactive Solvents (Chemical Incompatibility)

These "solvents" will chemically destroy 4-Benzylphenyl isocyanate, converting it into ureas or carbamates.

| Solvent | Interaction Type | Reaction Product |

| Water | Hydrolysis | 4-Benzylaniline + CO₂ (evolves gas) → Urea precipitate |

| Methanol / Ethanol | Alcoholysis | Methyl/Ethyl carbamate (urethane) derivatives |

| Isopropyl Alcohol | Alcoholysis | Isopropyl carbamate derivative |

| DMSO / DMF | Side Reactions | While soluble, these polar solvents are hygroscopic. At high temps, DMSO can oxidize isocyanates. Use only if necessary and strictly anhydrous. |

Decision Logic for Solvent Selection

The following decision tree illustrates the critical logic path for selecting a solvent for 4-Benzylphenyl isocyanate, prioritizing chemical stability over simple dissolution.

Figure 1: Solvent selection logic emphasizing the exclusion of protic solvents to prevent degradation.

Experimental Protocol: Solubility & Purity Verification

Since specific solubility limits (g/L) are not standard for this intermediate, researchers must verify "functional solubility" (dissolution without degradation).

Method A: Visual Solubility Limit Test

Objective: Determine if the compound is fully soluble at the desired concentration (typically 0.1 M – 1.0 M).

-

Weigh 209 mg (1 mmol) of 4-Benzylphenyl isocyanate into a dry vial.

-

Add 1.0 mL of anhydrous solvent (e.g., Toluene).

-

Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Soluble (> 0.2 g/mL).

-

Cloudy/Precipitate: Insoluble or wet solvent (cloudiness often indicates urea formation from water contamination).

-

Method B: NCO Content Titration (Purity Check)

Objective: Confirm that the solvent has not degraded the isocyanate group.

-

Dissolve: Prepare a sample in the test solvent.

-

Derivatize: Add excess Dibutylamine (reacts quantitatively with -NCO).

-

Back-Titrate: Titrate the unreacted amine with standard HCl using bromophenol blue indicator.

-

Calculation:

(Where B = Blank mL, S = Sample mL, N = Normality of HCl)

Handling & Storage Workflow

Isocyanates are sensitizers and moisture-sensitive. Proper handling is required to maintain the solubility profile described above.

Figure 2: Handling workflow to prevent moisture ingress and dimerization.

References

-

ChemicalBook. (2024). 1-Benzyl-4-isocyanatobenzene (CAS 1823-37-6) Properties and Safety. Retrieved from

-

Sigma-Aldrich. (2024). Isocyanate Handling and Stability Technical Bulletin. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Benzylphenyl isocyanate.[3][5][6] Retrieved from

-

ResearchGate. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid and Methyl Isocyanate. Retrieved from

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. guidechem.com [guidechem.com]

- 3. BR112013032369B1 - RESIN COMPOSITION, METHOD TO IMPROVE THE ADHESION OF SUCH RESIN COMPOSITION AND USE OF AT LEAST ONE ADHESION PROMOTER - Google Patents [patents.google.com]

- 4. 1-benzyl-4-isocyanatobenzene CAS#:1823-37-6_上海瀚鸿科技股份有限公司_化学加网 [huaxuejia.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.marketpublishers.com [pdf.marketpublishers.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Benzylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-benzylphenyl isocyanate. As a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and performance polymers, a thorough understanding of its thermal behavior is paramount for safe handling, process optimization, and ensuring product purity. This document synthesizes available data on aryl isocyanates and benzyl-containing compounds to present a detailed analysis of decomposition pathways, influencing factors, and appropriate analytical methodologies for characterization.

Introduction to 4-Benzylphenyl Isocyanate

4-Benzylphenyl isocyanate is an aromatic isocyanate characterized by a benzyl group attached to the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive, readily participating in addition reactions with nucleophiles such as alcohols, amines, and water. This reactivity is the foundation of its utility in organic synthesis, particularly in the formation of urethanes and ureas. However, this inherent reactivity also contributes to its potential for thermal degradation.

Elevated temperatures can initiate a series of reactions, leading to the formation of dimers, trimers, and other decomposition products.[1] These side reactions can negatively impact reaction yields, introduce impurities, and in some cases, pose safety hazards due to the evolution of toxic gases or rapid pressure build-up in closed systems.[2] This guide aims to provide a detailed understanding of these processes to mitigate such risks.

Fundamental Principles of Isocyanate Thermal Stability

The thermal stability of an isocyanate is influenced by its molecular structure, the presence of catalysts or impurities, and the surrounding environment. For 4-benzylphenyl isocyanate, key structural features influencing its stability include the aromatic ring and the benzylic C-H bonds.

Factors Influencing Thermal Stability

-

Steric Hindrance: The bulky benzyl group may offer some steric hindrance around the isocyanate group, potentially influencing the rate of intermolecular reactions like dimerization and trimerization.

-

Electronic Effects: The electron-donating or withdrawing nature of substituents on the phenyl ring can affect the reactivity of the isocyanate group. The benzyl group is generally considered to be weakly electron-donating.

-

Presence of Water: Isocyanates react exothermically with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[2] This reaction can be a significant pathway for decomposition if the material is not handled under anhydrous conditions.

-

Catalysts: Trace amounts of catalysts, such as tertiary amines, organometallic compounds, and even some metals, can significantly lower the temperature at which dimerization and trimerization occur.[3]

Thermal Decomposition Pathways

The thermal decomposition of 4-benzylphenyl isocyanate can proceed through several pathways, primarily involving the highly reactive isocyanate group and potentially the benzyl moiety at higher temperatures.

Reactions Involving the Isocyanate Group

-

Dimerization: At elevated temperatures, two molecules of 4-benzylphenyl isocyanate can react to form a uretidinedione (a four-membered ring dimer). This reaction is often reversible at higher temperatures.[4]

-

Trimerization: Three molecules can cyclize to form a highly stable isocyanurate ring (a six-membered ring trimer). This reaction is generally favored at higher temperatures than dimerization and is often irreversible.[4] Isocyanurates are known for their high thermal stability.[5]

-

Carbodiimide Formation: At very high temperatures, isocyanates can decompose to form carbodiimides with the evolution of carbon dioxide.

Caption: Primary thermal decomposition pathways of the isocyanate group.

Reactions Involving the Benzyl Group

At significantly higher temperatures, cleavage of the benzyl group may occur. The thermal decomposition of benzyl radicals is complex and can lead to a variety of hydrocarbon products.[6] Pyrolysis of benzyl-containing aromatic compounds can generate species such as toluene, benzene, and smaller unsaturated hydrocarbons.[5][7]

Analytical Methodologies for Stability Assessment

A combination of thermoanalytical and spectroscopic techniques is essential for a comprehensive evaluation of the thermal stability and decomposition products of 4-benzylphenyl isocyanate.

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect exothermic events such as dimerization, trimerization, and other decomposition reactions, as well as endothermic events like melting. DSC is a valuable tool for studying the kinetics of these reactions.[11]

Evolved Gas Analysis (EGA)

-

TGA-Mass Spectrometry (TGA-MS): This hyphenated technique provides real-time identification of the gaseous products evolved during thermal decomposition by coupling the outlet of the TGA to a mass spectrometer.[9][10] This is crucial for identifying smaller, volatile decomposition products.

-

TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): Similar to TGA-MS, this method identifies evolved gases based on their infrared absorption spectra. It is particularly useful for identifying functional groups in the decomposition products.

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This powerful technique involves the rapid heating of a sample to a high temperature in an inert atmosphere, followed by separation and identification of the decomposition products by GC/MS. This is an ideal method for characterizing the full range of decomposition products, including less volatile compounds.[12]

| Technique | Information Obtained | Typical Temperature Range | Key Advantages |

| TGA | Onset of decomposition, mass loss profile | Ambient to 1000 °C | Quantitative mass loss data |

| DSC | Melting point, reaction enthalpies (exo/endotherms) | -100 to 600 °C | Detects thermal events without mass loss |

| TGA-MS | Real-time identification of evolved gases by mass | Ambient to 1000 °C | High sensitivity for volatile compounds |

| TGA-FTIR | Real-time identification of evolved gases by IR | Ambient to 1000 °C | Identifies functional groups of evolved gases |

| Py-GC/MS | Detailed separation and identification of all volatile and semi-volatile decomposition products | 400 to 1000 °C (pyrolysis) | Excellent for complex mixture analysis |

Table 1: Summary of Analytical Techniques for Thermal Stability Analysis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for assessing the thermal stability of 4-benzylphenyl isocyanate using TGA.

Objective: To determine the onset temperature of decomposition and the mass loss profile of 4-benzylphenyl isocyanate under a controlled atmosphere.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas

-

Analytical balance

-

Sample pans (e.g., alumina, platinum)

-

4-Benzylphenyl isocyanate (handle with appropriate personal protective equipment in a well-ventilated area)

Procedure:

-

Instrument Preparation:

-

Ensure the TGA is clean and calibrated according to the manufacturer's instructions.

-

Set the purge gas (nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min).

-

-

Sample Preparation:

-

In a fume hood or glove box, accurately weigh 5-10 mg of 4-benzylphenyl isocyanate into a tared TGA pan.

-

Record the exact mass.

-

-

TGA Method Setup:

-

Create a temperature program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Hold at 600 °C for 5 minutes (optional, to ensure complete decomposition).

-

-

-

Data Acquisition:

-

Load the sample into the TGA furnace.

-

Start the TGA method and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the decomposition step.

-

Identify the temperatures at 5% and 50% mass loss (T5% and T50%) as indicators of stability.

-

Determine the residual mass at the end of the experiment.

-

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Safe Handling and Storage

Given the reactivity and potential for thermal decomposition, strict adherence to safety protocols is essential when working with 4-benzylphenyl isocyanate.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13] Keep containers tightly sealed to prevent moisture ingress, which can lead to pressure build-up due to CO₂ evolution.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid inhalation of vapors, which can cause respiratory irritation and sensitization.[1]

-

Thermal Processes: When heating 4-benzylphenyl isocyanate, ensure adequate ventilation and pressure relief, especially in closed systems.[2] Monitor the temperature closely to avoid exceeding its decomposition point. Upon decomposition, toxic fumes such as hydrogen cyanide and nitrogen oxides may be released.[1]

Conclusion

4-Benzylphenyl isocyanate exhibits thermal stability typical of aromatic isocyanates, with decomposition likely becoming significant above 200 °C. The primary decomposition pathways involve reactions of the isocyanate group to form dimers and trimers, with the potential for more complex fragmentation at higher temperatures. A multi-technique analytical approach, including TGA, DSC, and Py-GC/MS, is recommended for a thorough characterization of its thermal behavior. Adherence to strict safety protocols for handling and storage is crucial to mitigate the risks associated with its reactivity and thermal lability.

References

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

Covestro. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information. Retrieved from [Link]

-

Anitech. (2022, November 8). Isocyanate Compounds – A Guide on Exposure, Hazards, and Precautions. Retrieved from [Link]

- Frey, H. M., & Stevens, I. D. R. (1963). The pyrolysis of benzyl compounds. Journal of the Chemical Society, 3865-3869.

- Gimsing, A. L., & Kirkegaard, J. A. (2007). Formation and degradation kinetics of the biofumigant benzyl isothiocyanate in soil. Environmental Science & Technology, 41(12), 4349–4354.

- Tang, C. S. (1973). Bacterial degradation of benzyl isothiocyanate. Applied Microbiology, 25(6), 911–913.

- Gimsing, A. L., & Kirkegaard, J. A. (2009). Glucosinolates and isothiocyanates in soil. Phytochemistry Reviews, 8(1), 299-323.

-

ResearchGate. (n.d.). Efficient and Selective Trimerization of Aryl and Alkyl Isocyanates Catalyzed by Sodium p-Toluenesulfinate in the Presence of TBAI in a Solvent-Free Condition. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzene derivatives identified in the pyrolytic products generated from the pyrolysis of the herbal medicine waste and their concentrations obtained from four different pyrolysis experiments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). Retrieved from [Link]

-

Life Specialty Coatings. (n.d.). Isocyanate - SDS. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Detailed Reaction Mechanism for 350–400 °C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic. Retrieved from [Link]

-

Cedrec. (n.d.). Management of Isocyanates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Low Molecular Weight Biobased Aromatics from Pyrolysis Liquids Using Zeolites. Retrieved from [Link]

-

OSTI.gov. (n.d.). Pyrolysis Reactions of (2-Chloroethyl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl radical is proposed to decompose not through direct bond.... Retrieved from [Link]

-

CORE. (n.d.). THERMAL DECOMPOSITION OF BENZYL RADICAL VIA MULTIPLE ACTIVE PATHWAYS. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Retrieved from [Link]

-

Eurofins EAG. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from [Link]

-

NIST/TRC. (n.d.). phenyl isocyanate -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

Process Insights. (n.d.). Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). Retrieved from [Link]

-

MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

-

Wanhua-BorsodChem. (n.d.). an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Retrieved from [Link]

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

-

AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from [Link]

Sources

- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 2. solutions.covestro.com [solutions.covestro.com]

- 3. researchgate.net [researchgate.net]

- 4. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. chemos.de [chemos.de]

- 9. eag.com [eag.com]

- 10. process-insights.com [process-insights.com]

- 11. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Isocyanate Compounds – A Guide on Exposure, Hazards [anitechgroup.com]

4-Benzylphenyl isocyanate safety data sheet (SDS) information

The following technical guide details the properties, handling, and application of 4-Benzylphenyl isocyanate (CAS 1823-37-6) . This document is structured for researchers and drug development professionals, moving beyond standard SDS data to provide actionable experimental context.

Core Application: Intermediate for Urea/Carbamate Synthesis in Medicinal Chemistry CAS: 1823-37-6 | Formula: C₁₄H₁₁NO | M.W.: 209.25 g/mol

Part 1: Executive Summary & Chemical Identity

4-Benzylphenyl isocyanate is a monofunctional aromatic isocyanate characterized by two phenyl rings linked by a methylene bridge, with the isocyanate group at the para position. Unlike its difunctional analog MDI (Methylene Diphenyl Diisocyanate), this compound acts as a "capping" agent or a building block for installing the diphenylmethane motif—a privileged scaffold in kinase inhibitors and GPCR ligands.

Physicochemical Constants

| Property | Value | Context for Handling |

| Physical State | Solid (Low Melting) / Liquid | Melts ~41–42°C. May appear as a supercooled liquid or semi-solid upon receipt. |

| Boiling Point | ~143–144°C @ 0.15 Torr | High boiling point; not volatile at STP but generates hazardous vapors if heated. |

| Density | ~1.13 g/cm³ | Denser than water; sinks in aqueous phases during extraction. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. Use anhydrous solvents only. |

| Appearance | Colorless to pale yellow | Darkening indicates oxidation or hydrolysis (formation of ureas). |

Part 2: Hazard Profiling & Toxicology (E-E-A-T)

Note: While specific toxicological data for CAS 1823-37-6 is limited, its structural homology to MDI and Phenyl Isocyanate mandates the following "Read-Across" safety protocols.

Mechanism of Toxicity: The Hapten Hypothesis

Isocyanates are powerful electrophiles. Upon inhalation or skin contact, the isocyanate moiety (-N=C=O) rapidly carbamoylate nucleophilic residues (lysine, cysteine) on host proteins (e.g., albumin, keratin).

-

Haptenization: The isocyanate-protein conjugate is recognized by the immune system as "non-self."

-

Sensitization: Subsequent exposure triggers an IgE-mediated allergic response (asthma) or T-cell mediated contact dermatitis.

GHS Classification (Predicted)

-

Respiratory Sensitizer (Category 1): H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4][5] (CRITICAL HAZARD)

-

Skin Sensitizer (Category 1): H317 - May cause an allergic skin reaction.[1][2][4][5][6]

-

Skin/Eye Irritant (Category 2): H315/H319 - Causes skin and serious eye irritation.[1][3][5]

-

Acute Toxicity (Inhalation): H332 - Harmful if inhaled.[1][6]

Part 3: Handling, Storage, & Stability

The Hydrolysis Trap

The most common failure mode in isocyanate chemistry is moisture contamination. Water reacts with 4-benzylphenyl isocyanate to form an unstable carbamic acid, which decarboxylates to the corresponding amine (4-benzylaniline). This amine then reacts with remaining isocyanate to form an insoluble urea dimer (1,3-bis(4-benzylphenyl)urea), ruining the reagent.

Graphviz: Degradation Pathway

Caption: Moisture-induced degradation pathway. The formation of the amine triggers a rapid consumption of the remaining isocyanate to form the symmetric urea impurity.

Storage Protocol

-

Temperature: Store at 2–8°C . Low temperature retards dimerization.

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Container: If the original seal is broken, transfer to a Schlenk flask or seal with Parafilm. Do not store in containers with loose caps; atmospheric moisture will diffuse in.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Substituted Ureas

This protocol describes the coupling of 4-benzylphenyl isocyanate with a primary amine (e.g., piperidine or an aniline) to form a urea.[4][7][8][9][10][11][12] This reaction is generally quantitative and requires no chromatography if performed strictly anhydrously.

Reagents:

-

4-Benzylphenyl isocyanate (1.0 equiv)[10]

-

Primary/Secondary Amine (1.0 - 1.1 equiv)

-

Dichloromethane (DCM) or THF (Anhydrous)[10]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask and cool under a stream of nitrogen.

-

Amine Solution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add a magnetic stir bar.[10]

-

Isocyanate Addition: Dissolve 4-benzylphenyl isocyanate (209 mg, 1.0 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the stirring amine solution at 0°C (ice bath) to control exotherm.

-

Why? Although the reaction is not violently exothermic on a small scale, cooling prevents side reactions and improves crystalline habit of the product.

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Workup (Precipitation Method):

-

If the urea precipitates: Filter the solid, wash with cold DCM, and dry under vacuum.[10]

-

If soluble: Evaporate solvent, redissolve in minimal hot EtOAc, and add Hexanes to recrystallize.

-

Graphviz: Synthesis Workflow

Caption: Decision tree for the isolation of urea products derived from 4-benzylphenyl isocyanate.

Part 5: Emergency Response & Decontamination

Spill Cleanup (The Neutralization Solution)

Do not simply wipe up isocyanate spills with water; this generates CO2 and may pressurize waste containers. Decontamination Solution:

-

50% Ethanol

-

40% Water

-

10% Concentrated Ammonia (ammonium hydroxide)

Procedure:

-

Cover spill with absorbent material (sand/vermiculite).

-

Saturate with the decontamination solution. Allow to react for 30 minutes (ammonia reacts with isocyanate to form harmless urea derivatives).

-

Scoop into an open-top container (do not seal tightly immediately to allow CO2 escape).

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel. Seek medical attention —symptoms of sensitization (asthma) may be delayed up to 24 hours.

-

Skin: Wash with soap and water. Do not use solvents (alcohol/acetone) as they may increase skin absorption.

-

Eyes: Rinse cautiously with water for 15 minutes.[6]

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. (Protocol adapted for 4-benzylphenyl analog).[10]

-

Safe Work Australia. Guide to Handling Isocyanates. (2020). Provides comprehensive engineering controls and PPE standards.

-

PubChem. Compound Summary: 1-benzyl-4-isocyanatobenzene (CAS 1823-37-6). National Library of Medicine.

-

Luedtke, N., et al. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic & Medicinal Chemistry Letters (2001).

-

Fisher Scientific. Safety Data Sheet: Phenyl Isocyanate. (Used for read-across hazard classification).

Sources

- 1. coelan.kemper-system.de [coelan.kemper-system.de]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemos.de [chemos.de]

- 4. merckmillipore.com [merckmillipore.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Ureas - Wikipedia [en.wikipedia.org]

- 8. m.chem960.com [m.chem960.com]

- 9. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. BR112013032369B1 - RESIN COMPOSITION, METHOD TO IMPROVE THE ADHESION OF SUCH RESIN COMPOSITION AND USE OF AT LEAST ONE ADHESION PROMOTER - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

Technical Guide: 4-Benzylphenyl Isocyanate Reaction with Primary Amines

Mechanistic Insights, Kinetic Considerations, and Experimental Best Practices

Executive Summary

4-Benzylphenyl isocyanate (BPIC) is a specialized aromatic isocyanate utilized primarily for two distinct purposes: as a lipophilic building block in medicinal chemistry (urea synthesis) and as a pre-column derivatizing agent in High-Performance Liquid Chromatography (HPLC).[1][2]

While structurally similar to phenyl isocyanate, the para-benzyl substitution introduces significant physicochemical changes—specifically increased lipophilicity (

Part 1: Chemical Profile & Electronic Properties

To control the reaction, one must understand the electronic influence of the 4-benzyl group on the isocyanate (

-

Electrophilicity: The isocyanate carbon is the electrophilic center. In phenyl isocyanate, the aromatic ring withdraws electron density, enhancing reactivity.

-

Substituent Effect: The benzyl group (

) at the para position acts as a weak electron-donating group (EDG) via hyperconjugation and induction. -

Kinetic Implication: According to Hammett equation principles, the electron-donating nature of the benzyl group slightly reduces the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate. However, the reaction with primary amines remains extremely fast (

), often requiring diffusion control rather than catalysis.

Part 2: Reaction Mechanism

The formation of the urea derivative follows a nucleophilic addition pathway. Unlike reactions with alcohols (urethanes), which often require Lewis acid or base catalysis, primary amines are sufficiently nucleophilic to proceed spontaneously at room temperature.

The Pathway[3][4]

-

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the central carbon of the isocyanate group.

-

Zwitterionic Transition State: This forms a dipolar intermediate where the nitrogen is positive and the oxygen (or nitrogen) of the isocyanate bears a negative charge.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the amine nitrogen to the isocyanate nitrogen, locking in the stable urea structure.

Visualization: Mechanistic Pathway

The following diagram details the electron flow and transition states.

Caption: Step-wise nucleophilic addition of primary amine to 4-benzylphenyl isocyanate yielding the urea derivative.

Part 3: Experimental Protocol (SOP)

Objective: Synthesis of N-(4-benzylphenyl)-N'-alkylurea with >98% purity.

Reagents & Equipment[1][5][6]

-

Substrate: Primary Amine (1.0 equiv).

-

Reagent: 4-Benzylphenyl isocyanate (1.05 - 1.1 equiv). Note: Slight excess ensures complete consumption of the amine.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Critical: Water content must be <50 ppm to prevent symmetric urea formation.

-

Quencher: 3-Dimethylaminopropylamine (optional, for scavenging excess isocyanate).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry all glassware. Purge with Nitrogen (

) or Argon. -

Dissolve the primary amine in anhydrous DCM (0.1 M concentration).

-

-

Addition (Control Exotherm):

-

Dissolve BPIC in a separate volume of anhydrous DCM.

-

Add the BPIC solution dropwise to the amine solution at

(ice bath). -

Reasoning: Although the reaction is exothermic, low temperature prevents side reactions and controls the rate.

-

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT). Stir for 30–60 minutes.

-

Validation: Monitor by TLC or LC-MS. Look for the disappearance of the amine peak.

-

-

Quenching (The Purification Hack):

-

If excess BPIC was used, add a small amount of methanol or a scavenger amine (polymer-supported trisamine) to react with the remaining isocyanate.

-

Why? This converts toxic isocyanate into an easily separable byproduct.

-

-

Isolation:

-

Evaporate solvent under reduced pressure.

-

Recrystallize (usually from EtOH/Water or Hexane/EtOAc) to remove traces of the symmetric urea byproduct (1,3-bis(4-benzylphenyl)urea).

-

Visualization: Experimental Workflow

Caption: Optimized workflow for the synthesis of urea derivatives using BPIC.

Part 4: Analytical Data & Troubleshooting

Why Use BPIC for HPLC?

BPIC is often preferred over Phenyl Isocyanate (PIC) for derivatizing polar amines because the benzyl group significantly increases the hydrophobicity of the molecule. This results in:

-

Increased Retention: Better separation on C18 (Reverse Phase) columns.

-

UV Detection: The extended conjugated system provides strong absorbance at 240–260 nm.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitate in Reaction | Formation of Symmetric Urea (Impurity) | CRITICAL: Your solvent is wet. Water hydrolyzed the isocyanate to an amine, which reacted with more isocyanate. Use freshly distilled solvents or molecular sieves. |

| Low Yield | Steric Hindrance | If the primary amine is attached to a tertiary carbon (e.g., t-butylamine), heat to |

| Extra Peaks in HPLC | Unreacted Isocyanate | Ensure the quenching step (MeOH addition) is performed before injection. |

References

-

Mechanism of Aryl Isocyanate Reactions: Baker, J. W., & Gaunt, J. (1949).[3] The mechanism of the reaction of aryl isocyanates with alcohols and amines. Journal of the Chemical Society, 27-31.[3] Link[4]

-

HPLC Derivatization Applications: BenchChem. (2025).[1] 4-Benzyloxyphenyl Isocyanate as a Derivatizing Agent.[1] Application Notes. Link

-

Kinetics of Isocyanate-Amine Reactions: Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. Link

-

Safety & Handling (SDS): Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: Benzyl Isocyanate / Phenyl Isocyanate derivatives. Link

-

General Isocyanate Reactivity: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457-496. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 6. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part V. Kinetic investigations of the reaction between phenyl isocyanate and methyl and ethyl alcohols in benzene solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Electrophilicity and Reactivity of 4-Benzylphenyl Isocyanate

Topic: 4-Benzylphenyl isocyanate: Electrophilicity and Reactivity Profile Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Benzylphenyl isocyanate (CAS: 1823-37-6) is an aromatic isocyanate characterized by a lipophilic benzyl substituent at the para position.[1] While it shares the high reactivity profile typical of aryl isocyanates, the 4-benzyl group imparts specific electronic and physical properties that distinguish it from the parent phenyl isocyanate. This guide analyzes the electrophilicity of the central isocyanate carbon, provides kinetic context via Hammett correlations, and details robust experimental protocols for its application in urea and carbamate synthesis.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 1-isocyanato-4-(phenylmethyl)benzene |

| CAS Number | 1823-37-6 |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Physical State | White solid (low melting) or colorless liquid |

| Melting Point | 41.5 – 42.0 °C |

| Boiling Point | 143 – 144 °C (at 0.15 Torr) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with water |

Mechanistic Core: The Isocyanate Electrophile[8]

The reactivity of 4-benzylphenyl isocyanate is driven by the pronounced electrophilicity of the central carbon atom in the cumulene system (-N=C=O).

Electronic Structure

The isocyanate group consists of two orthogonal

Substituent Effect (The 4-Benzyl Group)

To understand the specific reactivity of this compound, we must apply the Hammett Equation .

-

Substituent: 4-Benzyl group (-CH₂Ph).[2]

-

Electronic Nature: The benzyl group acts as a weak electron-donating group (EDG) primarily through hyperconjugation and induction.

-

Hammett Constant (

): Approximately -0.11 .

Implication: Unlike electron-withdrawing groups (e.g., -NO₂,

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic addition pathway, highlighting the transition state stabilization.

Kinetic Profiling & Reactivity

In drug discovery, "tuning" the reactivity of an electrophile is critical to avoid off-target covalent binding.

Comparative Reactivity (Hammett Correlation)

The reaction rate (

Reactivity Order:

-

4-Nitrophenyl isocyanate (Fastest, EWG)

-

4-Benzylphenyl isocyanate (Slightly Slower, weak EDG)

-

Cyclohexyl isocyanate (Slowest, Aliphatic)

Strategic Insight: 4-Benzylphenyl isocyanate offers a "Goldilocks" profile. It is reactive enough to form ureas quantitatively at room temperature but less prone to rapid hydrolysis or uncontrolled side reactions compared to highly electron-deficient isocyanates.

Experimental Protocols

Protocol A: Synthesis of Urea Derivatives (Standard Library Protocol)

Objective: Capping a secondary amine scaffold with 4-benzylphenyl isocyanate to form a urea linker.

Reagents:

-

Amine Substrate (1.0 equiv)

-

4-Benzylphenyl isocyanate (1.1 equiv)

-

Dichloromethane (DCM) or THF (anhydrous)

-

Triethylamine (Et₃N) (1.2 equiv, optional scavenger)

Workflow:

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under nitrogen, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (10 mL).

-

Addition: If the amine is an HCl salt, add Et₃N (1.2 mmol) and stir for 10 min. Cool the solution to 0 °C.

-

Reaction: Add 4-benzylphenyl isocyanate (1.1 mmol, ~230 mg) dissolved in 2 mL DCM dropwise.

-

Incubation: Remove the ice bath and allow the mixture to stir at room temperature.

-

Note: Due to the 4-benzyl group, reaction times may be 30-60 mins longer than with phenyl isocyanate.

-

-

Validation: Check LCMS for the mass of Product (M + 209).

-

Quenching: Add 0.5 mL Methanol to convert unreacted isocyanate to the methyl carbamate (easily separated).

-

Isolation: Concentrate in vacuo. Purify via silica gel chromatography (typically Hexanes/EtOAc) or recrystallization from EtOH if the product is solid.

Protocol B: Kinetic Assay (Reactivity Check)

To verify the quality of an aged batch of isocyanate:

-

Dissolve isocyanate in dry Toluene.

-

Add excess Dibutylamine.

-

Back-titrate the unreacted amine with standard HCl using Bromophenol Blue indicator.

-

Self-Validation: If the purity is <95%, recrystallize from dry hexane (careful heating) before use in sensitive SAR campaigns.

Applications in Drug Development

Lipophilic Capping Group

The 4-benzylphenyl moiety is significantly more lipophilic than a standard phenyl group.

-

LogP Impact: Adds substantial hydrophobicity, potentially improving membrane permeability for polar scaffolds.

-

Pi-Stacking: The biphenyl-like nature (interrupted by a methylene) allows for flexible

interactions within a receptor binding pocket, unlike the rigid biphenyl system.

Linker Chemistry

Used to generate urea or carbamate linkers in PROTACs or covalent inhibitors. The urea bond formed is stable to hydrolysis under physiological conditions, making it an ideal bioisostere for amides.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Sensitizer: Like all isocyanates, this compound is a potent respiratory and skin sensitizer. Inhalation of dust/vapors can cause asthma-like symptoms.[4]

-

Toxicity: Harmful by inhalation and ingestion.

Handling Protocols:

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

-

Moisture Control: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound reacts slowly with atmospheric moisture to form the insoluble 1,3-bis(4-benzylphenyl)urea and CO₂ gas (pressure hazard in sealed vials).

-